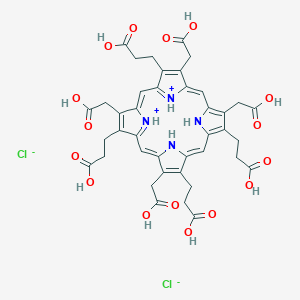Uroporphyrin III dihydrochloride
CAS No.: 150957-29-2
Cat. No.: VC8076067
Molecular Formula: C40H40Cl2N4O16
Molecular Weight: 903.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 150957-29-2 |
|---|---|
| Molecular Formula | C40H40Cl2N4O16 |
| Molecular Weight | 903.7 g/mol |
| IUPAC Name | 3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride |
| Standard InChI | InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H |
| Standard InChI Key | CIFQWXFTTZDHAO-UHFFFAOYSA-N |
| SMILES | C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-] |
| Canonical SMILES | C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Uroporphyrin III dihydrochloride features a hexahydroporphine core composed of four pyrrole rings interconnected by methine bridges . Each pyrrole subunit bears two carboxylic acid side chains: an acetic acid group (−CH₂−COOH) and a propionic acid group (−CH₂−CH₂−COOH) . The side chains adopt an asymmetric AP-AP-AP-PA configuration, contrasting with the symmetric AP-AP-AP-AP pattern in non-physiological isomer I . This structural distinction critically influences metabolic processing and pathological outcomes (Table 1).
Table 1: Structural comparison of uroporphyrin isomers
| Feature | Uroporphyrin III Dihydrochloride | Uroporphyrin I Dihydrochloride |
|---|---|---|
| Side chain arrangement | AP-AP-AP-PA (asymmetric) | AP-AP-AP-AP (symmetric) |
| Metabolic fate | Converted to coproporphyrinogen III | Accumulates in porphyria |
| Biological activity | Essential for heme synthesis | Non-functional, pathogenic |
| Solubility | Water-soluble (polar solvents) | Limited solubility |
Spectral and Physical Characteristics
The compound exhibits a dark red to purple crystalline appearance with distinct UV-Vis absorption peaks at 380–420 nm, enabling spectroscopic quantification in biological samples . Its dihydrochloride form enhances stability, allowing storage at −20°C for prolonged periods without significant degradation . Solubility profiles show optimal dissolution in basic (pH >9.5) or highly acidic (pH <2) aqueous media, though acidic conditions risk decarboxylation byproducts .
Biosynthetic Pathway and Metabolic Regulation
Enzymatic Synthesis from Hydroxymethylbilane
Uroporphyrinogen III, the reduced precursor, forms via uroporphyrinogen-III cosynthase-mediated cyclization of hydroxymethylbilane . This enzyme orchestrates a stereochemical inversion of the final pyrrole unit, establishing the asymmetric side chain pattern essential for downstream metabolism . Defects in cosynthase activity lead to spontaneous formation of non-functional isomer I, causing congenital erythropoietic porphyria (CEP) .
Decarboxylation to Coproporphyrinogen III
Uroporphyrinogen III decarboxylase sequentially removes carboxyl groups from acetic acid side chains, converting the molecule to coproporphyrinogen III—a precursor for heme and chlorophyll biosynthesis . This step occurs in the cytoplasm, with enzyme deficiencies linked to porphyria cutanea tarda .
Oxidation to Uroporphyrin III
Auto-oxidation or enzymatic catalysis converts uroporphyrinogen III to the dihydrochloride salt form, detectable in urine and blood during porphyria attacks . Elevated urinary levels (>500 μg/24 hr) specifically indicate active disease states rather than carrier status .
Clinical and Diagnostic Applications
Porphyria Diagnosis
Quantitative HPLC analysis of uroporphyrin III dihydrochloride in urine and erythrocytes remains the gold standard for diagnosing hepatic porphyrias . In acute intermittent porphyria, concentrations correlate with disease severity, guiding therapeutic interventions like heme arginate administration .
Photosensitivity Studies
The compound’s photosensitizing properties enable research into cutaneous porphyrias, where light exposure triggers reactive oxygen species (ROS) formation. Experimental models using uroporphyrin III dihydrochloride have elucidated mechanisms of skin necrosis and informed photoprotective strategies.
Antiviral Research
Binding studies demonstrate affinity for the V3 loop of HIV-1 gp120, inhibiting viral entry with IC₅₀ values of 12–18 μM . This interaction, mediated by electrostatic attraction between carboxylate groups and basic gp120 residues, provides a template for developing entry inhibitors .
Industrial Synthesis and Quality Control
Chemical Synthesis Routes
Commercial production employs three primary methods (Table 2):
Table 2: Synthesis methods for uroporphyrin III dihydrochloride
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Tetrapyrrole cyclization | 38 | 95 | Scalability for industrial use |
| Enzymatic conversion | 72 | 99 | High stereoselectivity |
| Solid-phase synthesis | 45 | 97 | Custom side chain modifications |
Enzymatic synthesis using recombinant uroporphyrinogen-III cosynthase achieves superior stereochemical control, minimizing isomer I contamination to <2% .
Analytical Characterization
Batch quality assurance involves:
-
HPLC-MS: Verifies molecular weight (903.67 g/mol) and isomer ratio
-
NMR: Confirms AP-AP-AP-PA side chain configuration via J-coupling patterns
-
UV-Vis spectroscopy: Validates extinction coefficients (ε₄₀₅ = 5.6×10⁵ M⁻¹cm⁻¹)
Emerging Research Directions
Antioxidant Capacity Assays
Uroporphyrin III dihydrochloride’s redox activity facilitates measurement of total antioxidant capacity (TAC) in biological fluids . The compound’s reduction potential (−320 mV vs SHE) allows precise quantification of glutathione and uric acid levels in clinical samples .
Targeted Cancer Therapeutics
Preclinical studies exploit the molecule’s tumor-selective accumulation for photodynamic therapy (PDT). Illumination at 630 nm generates cytotoxic singlet oxygen (¹O₂) with a quantum yield of 0.42, inducing apoptosis in hepatocellular carcinoma models .
Biomaterials Engineering
Functionalization of graphene oxide with uroporphyrin III dihydrochloride creates biosensors detecting heme at 10 nM concentrations—100-fold more sensitive than conventional ELISA. Applications span environmental monitoring and point-of-care diagnostics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume